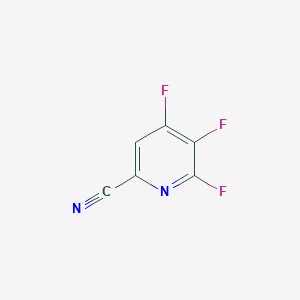

4,5,6-Trifluoropicolinonitrile

Description

Contextualization of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocycles are a cornerstone of modern organic chemistry, with their applications spanning medicinal chemistry, agrochemicals, and advanced materials. nih.govnih.gov The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size contribute to the formation of strong carbon-fluorine bonds, enhancing molecular stability and influencing reactivity. numberanalytics.combeilstein-journals.org This has led to a surge in the development of synthetic methodologies for creating these valuable molecules. nih.govnih.gov The strategic incorporation of fluorine can lead to improved characteristics such as enhanced metabolic stability and bioavailability in pharmaceutical compounds. numberanalytics.comtandfonline.com

The versatility of fluorinated heterocycles is evident in their wide range of applications. In materials science, they are integral to the development of novel materials with unique optical, electrical, and thermal properties, such as in the creation of fluorinated polymers for various applications. numberanalytics.com The synthesis of these compounds often involves specialized techniques, including cycloaddition reactions, to construct the desired molecular frameworks with high stereochemical control. nih.govnih.gov

Significance of Pyridine-2-carbonitrile (Picolinonitrile) Scaffolds in Chemical Science

Picolinonitrile scaffolds, which are pyridine (B92270) rings substituted with a nitrile group at the second position, are recognized as "privileged structures" in medicinal chemistry. mdpi.com This designation is due to their recurring presence in bioactive compounds and their ability to serve as versatile templates for drug discovery. mdpi.comnih.gov The nitrile group is a key functional feature, often involved in critical interactions with biological targets.

The exploration of chemical space for drug discovery is vast, and nitrogen-containing heterocycles, such as picolinonitriles, represent a significant portion of approved drugs. nih.gov The development of novel synthetic routes to access diverse picolinonitrile derivatives is an active area of research, aiming to expand the available chemical diversity for screening and lead optimization. rsc.org

Rationale for Dedicated Research on 4,5,6-Trifluoropicolinonitrile

The specific compound, this compound, has garnered attention due to its potential as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Research has been driven by the need to develop efficient and selective syntheses of this trifluorinated building block.

One notable application is in the synthesis of 6-aryl-5-fluoropicolinate herbicides. acs.orglookchem.comacs.org The synthetic route often involves the halogen exchange (halex) reaction of a polychlorinated precursor to introduce the fluorine atoms. acs.orglookchem.comacs.org The regioselectivity of these fluorination reactions is a critical aspect of the research, as it dictates the yield and purity of the desired 4,5,6-trifluorinated isomer. acs.orglookchem.com

Overview of Research Scope and Methodological Paradigms for this compound Studies

Research on this compound primarily focuses on its synthesis and subsequent chemical transformations. A common synthetic approach involves the fluorination of tetrachloropicolinonitrile. acs.orgresearchgate.net This process can lead to a mixture of chlorofluoropicolinonitriles, and a significant research effort is dedicated to optimizing reaction conditions to maximize the yield of the desired trifluoro-isomer and to recycle byproducts such as tetrafluoropicolinonitrile. acs.orgacs.orgresearchgate.net

Computational studies, using methods like the G3MP2B3* ab initio method, have been employed to understand the regioselectivity of the halogen exchange reactions. acs.orglookchem.comacs.org These theoretical calculations provide insights into the reaction mechanisms and help in predicting the most favorable reaction pathways.

Once synthesized, this compound serves as a versatile building block. For instance, it undergoes regioselective amination at the 4-position. lookchem.com Subsequent modifications, such as the conversion of the 6-fluoro substituent to a bromo group, enable further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orglookchem.comacs.org The structural assignment of the resulting isomers is confirmed through analytical techniques such as 13C NMR spectroscopy and X-ray crystallography. lookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C6HF3N2 |

|---|---|

Molecular Weight |

158.08 g/mol |

IUPAC Name |

4,5,6-trifluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6HF3N2/c7-4-1-3(2-10)11-6(9)5(4)8/h1H |

InChI Key |

IDJWLOIVSPZVTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=C1F)F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trifluoropicolinonitrile

Historical and Classical Synthetic Routes to Fluorinated Picolinonitriles

The classical synthesis of fluorinated picolinonitriles has historically relied on multi-step sequences starting from readily available, non-fluorinated precursors or through the modification of existing pyridine (B92270) rings by halogen-exchange reactions.

Multi-Step Synthesis from Precursors Bearing Nitrogen and Fluorine Moieties

Historically, the synthesis of trifluoromethylpyridines often commenced with picoline, which underwent chlorination followed by fluorination. For instance, the synthesis of trifluoromethylpyridine (TFMP) was first reported in 1947, involving a process analogous to the preparation of benzotrifluoride (B45747) from benzotrichloride. nih.gov This general strategy involves the formation of a polychlorinated intermediate which is then subjected to a fluorinating agent.

Another classical approach involves the cyclocondensation of building blocks that already contain fluorine. Various trifluoromethyl-containing compounds like ethyl 2,2,2-trifluoroacetate and ethyl 4,4,4-trifluoro-3-oxobutanoate have been utilized in cyclocondensation reactions to construct the trifluoromethylpyridine skeleton. nih.gov While these methods are effective for introducing a trifluoromethyl group, the synthesis of pyridines with multiple fluorine atoms directly on the ring often requires different strategies.

Halogen-Exchange Reactions in Picolinonitrile Derivatives

Halogen-exchange (Halex) reactions are a cornerstone of classical organofluorine chemistry and represent a primary method for the synthesis of fluorinated aromatic compounds. This method involves the substitution of chlorine or bromine atoms on an aromatic ring with fluorine, typically using an alkali metal fluoride (B91410) as the fluorine source.

A prominent example of this approach is the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile from 3,4,5,6-tetrachloropicolinonitrile. In this process, the tetrachloro precursor is treated with a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), to replace three of the chlorine atoms with fluorine. The reaction can be carried out in a polar aprotic solvent like DMSO, NMP, DMF, or sulfolane (B150427), or even neat.

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 3,4,5,6-Tetrachloropicolinonitrile | KF, CsF | Sulfolane | 200-230 | 3-chloro-4,5,6-trifluoropicolinonitrile | Not specified |

A significant challenge in this synthesis is the potential for over-fluorination, leading to the formation of 3,4,5,6-tetrafluoropicolinonitrile (B1613136) as a by-product. To enhance the yield of the desired trichlorotrifluoro product, the over-fluorinated by-product can be isolated and recycled. This is achieved through a metathesis reaction where the tetrafluoropicolinonitrile is reacted with the starting tetrachloropicolinonitrile to generate more of the target intermediate.

Modern and Optimized Synthetic Strategies for 4,5,6-Trifluoropicolinonitrile

Contemporary synthetic chemistry has focused on developing more direct, efficient, and selective methods for the synthesis of fluorinated heterocycles. These modern strategies include direct fluorination techniques, novel cyclization reactions, and cross-coupling approaches.

Direct Fluorination Techniques and Their Application

Direct C-H fluorination offers an atom-economical approach to the synthesis of fluorinated pyridines, avoiding the need for pre-functionalized starting materials. Electrophilic fluorinating reagents, particularly those with a nitrogen-fluorine (N-F) bond, have become the reagents of choice due to their stability, safety, and ease of handling. wikipedia.org Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgmdpi.com

The direct fluorination of pyridines often requires activation of the pyridine ring. One strategy involves the formation of pyridine N-oxides, which activates the 2- and 4-positions towards nucleophilic attack, although this is less relevant for electrophilic fluorination. More direct methods for C-H fluorination of pyridines have been developed using transition metal catalysis. For instance, silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. researchgate.netacs.org

While a direct application to this compound is not explicitly detailed, these modern methods suggest a potential pathway starting from a partially fluorinated or non-fluorinated picolinonitrile precursor.

| Substrate | Reagent | Conditions | Product |

| Substituted Pyridines | AgF₂ | Ambient temperature | 2-Fluoropyridines |

| 1,2-Dihydropyridines | Selectfluor® | Not specified | Fluorinated 3,6-dihydropyridines |

Cross-Coupling Approaches for Picolinonitrile Synthesis

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis and can be applied to the synthesis of picolinonitriles. While not directly forming the fluorinated pyridine ring, these methods are crucial for introducing the cyano group or other substituents onto a pre-existing fluorinated pyridine core.

For example, the Sonogashira cross-coupling reaction has been successfully employed to synthesize 6-alkynyl-3-fluoro-2-cyanopyridines from 6-bromo-3-fluoro-2-cyanopyridine and various terminal alkynes. soton.ac.uk This demonstrates the utility of palladium-catalyzed cross-coupling for the functionalization of fluorinated cyanopyridines.

Direct C-H cyanation of pyridine rings is a highly atom-economical approach. However, the low reactivity of the pyridine ring often necessitates activation strategies, such as the formation of a reactive pyridinium (B92312) intermediate.

| Substrate | Coupling Partner | Catalyst | Reaction Type | Product |

| 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄, CuI | Sonogashira | 6-alkynyl-3-fluoro-2-cyanopyridines |

| 2-picolinic acid | Aryl/heteroaryl bromides | Palladium catalyst | Decarboxylative Cross-Coupling | 2-Aryl/heteroaryl pyridines |

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, indicating that all atoms from the reactants are found in the final product, with no byproducts. wikipedia.orgrsc.org

The primary industrial synthesis of fluorinated picolinonitriles involves a halogen exchange (halex) reaction, starting from a chlorinated precursor like 3,4,5,6-tetrachloropicolinonitrile. google.comacs.org In this process, chlorine atoms are substituted with fluorine atoms using a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com

The general equation for this type of substitution reaction can be represented as: R-Cl + MF → R-F + MCl (where M is an alkali metal)

While this reaction can be high-yielding, its atom economy is inherently less than 100% because it generates stoichiometric amounts of metal chloride salts as byproducts. wikipedia.org For instance, in the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile from a tetrachloro precursor, a significant mass of the reactants ends up as inorganic salt waste.

Table 1: Atom Economy Analysis of Halogen Exchange Reaction

| Reactants | Desired Product | Byproducts | Atom Economy | Considerations for Improvement |

|---|---|---|---|---|

| Polychlorinated Picolinonitrile, Alkali Metal Fluoride | Fluorinated Picolinonitrile | Alkali Metal Chloride | < 100% | Recycling of byproducts and unreacted starting materials. |

Solvent Selection and Catalysis in Sustainable Synthesis

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. researchgate.net For the halogen exchange synthesis of this compound, polar aprotic solvents are typically employed. These include dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and sulfolane. google.com

While effective for the reaction, many of these traditional solvents pose environmental, health, and safety concerns. Green chemistry encourages the use of a solvent selection guide to prioritize safer and more sustainable alternatives. researchgate.netubc.ca The ideal solvent should have a low environmental impact, be non-toxic, recyclable, and cost-effective. ubc.ca Efforts in process chemistry aim to either replace hazardous solvents with greener alternatives or to develop solvent-free reaction conditions where possible.

Catalysis plays a vital role in enhancing the sustainability of chemical processes. jocpr.com In the context of the halex reaction, the fluoride ion sources (e.g., KF, CsF) act as reagents rather than catalysts because they are consumed in stoichiometric amounts. google.com However, catalytic approaches can be used in related steps. For instance, the halogen scrambling reaction to recycle tetrafluoropicolinonitrile can be facilitated by a catalytic amount of a phase-transfer catalyst like n-Bu4PCl. acs.org Catalytic processes are generally preferred as they reduce waste by requiring only small amounts of the catalyst to produce large quantities of product. jocpr.com

Table 2: Evaluation of Solvents Used in Synthesis

| Solvent | Role in Synthesis | Green Chemistry Considerations |

|---|---|---|

| Sulfolane | Reaction medium for halogen exchange. google.com | High boiling point, good thermal stability, but concerns over persistence and toxicity. |

| DMSO | Alternative reaction medium. google.comacs.org | Biodegradable, but can be difficult to remove and has associated safety issues. |

| NMP | Alternative reaction medium. google.com | Effective solvent but faces increasing regulatory scrutiny due to reproductive toxicity. |

| DMF | Alternative reaction medium. google.com | Common polar aprotic solvent, but also has toxicity concerns. |

Purification and Isolation Techniques for Research-Grade this compound

After synthesis, the crude product is typically a mixture of different chlorofluoropicolinonitriles. google.comacs.org Achieving the high purity required for research-grade material necessitates effective purification and isolation techniques.

A common multi-step purification process involves:

Vacuum Distillation : The crude oil obtained after the reaction is subjected to distillation under reduced pressure. This technique separates compounds based on their different boiling points. A fractional distillation column, such as a multi-tray Oldershaw column, can be used to carefully separate the isomeric products. Fractions are collected at specific temperatures and pressures. google.com

Recrystallization : The solid fraction obtained from distillation, which is enriched in the desired product, undergoes recrystallization. This is a powerful technique for purifying solid compounds. The material is dissolved in a suitable solvent system at an elevated temperature, and then slowly cooled to allow high-purity crystals to form, leaving impurities behind in the solvent. For 3-chloro-4,5,6-trifluoropicolinonitrile (an isomer often synthesized alongside the target compound), a mixture of hexane (B92381) and diethyl ether has been successfully used as the recrystallization solvent, yielding fine white needles of high purity (e.g., 98%). google.com

The combination of vacuum distillation followed by recrystallization is a robust method for isolating research-grade this compound and its isomers from the complex mixture generated during synthesis. google.com

Advanced Spectroscopic and Structural Elucidation of 4,5,6 Trifluoropicolinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4,5,6-Trifluoropicolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside multi-dimensional techniques, would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to be simple, showing a single resonance for the proton at the C-3 position. The chemical shift of this proton is expected to be significantly downfield, likely in the range of 7.5-8.5 ppm. This is due to the deshielding effects of the adjacent electronegative nitrogen atom, the nitrile group, and the fluorine atoms on the pyridine (B92270) ring. The signal for H-3 would likely appear as a complex multiplet due to coupling with the three neighboring fluorine atoms (⁴JH-F and ⁵JH-F).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct resonances corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms, as well as the anisotropic effect of the nitrile group. The carbon atoms directly bonded to fluorine (C-4, C-5, C-6) will exhibit large one-bond C-F coupling constants (¹JC-F) and will appear as doublets. The other carbon atoms will also show smaller couplings to the fluorine atoms. The nitrile carbon (C≡N) is expected to appear in the typical range for nitriles, around 115-120 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 140-150 | ddd |

| C-3 | 120-130 | dm |

| C-4 | 150-160 | ddd |

| C-5 | 145-155 | ddd |

| C-6 | 155-165 | ddd |

| C≡N | 115-120 | s |

Note: The predicted data is based on computational models and comparison with similar fluorinated aromatic compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, three distinct signals are expected, one for each fluorine atom. The chemical shifts of these fluorine atoms will be influenced by their position on the pyridine ring and their proximity to the nitrile group and the ring nitrogen. The signals will appear as multiplets due to F-F spin-spin coupling. Specifically, F-4 would be coupled to F-5, F-5 to both F-4 and F-6, and F-6 to F-5. The magnitude of the coupling constants (JF-F) will provide valuable information about the through-bond connectivity.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-F coupling) |

| F-4 | -140 to -150 | dd |

| F-5 | -160 to -170 | t |

| F-6 | -90 to -100 | dd |

Note: The predicted data is based on computational models and comparison with similar fluorinated aromatic compounds. Chemical shifts are referenced to a standard such as CFCl₃.

COSY (Correlation Spectroscopy): While not highly informative for a molecule with a single proton, a COSY experiment would confirm the absence of H-H coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the C-3 carbon and the H-3 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the nitrile and carbon-fluorine bonds.

Nitrile (C≡N) Stretching: A sharp and intense absorption band is predicted in the IR spectrum in the region of 2220-2240 cm⁻¹. This is a characteristic vibration for the nitrile functional group. In the Raman spectrum, this band may also be present, though its intensity can vary.

Carbon-Fluorine (C-F) Stretching: Strong absorption bands due to C-F stretching vibrations are expected in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. Given the presence of three C-F bonds, multiple strong bands are likely to appear in this region. These vibrations are also often active in the Raman spectrum.

The vibrational spectra can also offer insights into the molecule's conformation and potential intermolecular interactions. The fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra will contain a complex pattern of bands arising from various bending and stretching modes of the pyridine ring and its substituents. Analysis of these modes, often aided by computational calculations, can provide information about the planarity of the ring and the orientation of the nitrile group. In the solid state, shifts in vibrational frequencies compared to the gas or solution phase can indicate the presence of intermolecular interactions, such as dipole-dipole interactions or crystal packing effects.

Predicted Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 3050-3150 | Medium | Medium |

| C≡N Stretching | 2220-2240 | Strong, Sharp | Medium to Strong |

| Aromatic C=C/C=N Stretching | 1400-1600 | Medium to Strong | Medium to Strong |

| C-F Stretching | 1100-1400 | Strong | Medium |

| Ring Bending/Deformation | 600-1000 | Medium | Medium |

Note: The predicted data is based on computational models and comparison with similar fluorinated aromatic compounds. Actual experimental values may vary.

Reactivity and Mechanistic Investigations of 4,5,6 Trifluoropicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The presence of three fluorine atoms and a nitrile group renders the pyridine ring of 4,5,6-trifluoropicolinonitrile highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic systems. nih.gov The electron-withdrawing nature of the substituents polarizes the ring, making the carbon atoms attached to the fluorine atoms electrophilic and prone to attack by nucleophiles. pressbooks.pub

Regioselectivity of Nucleophilic Attack at Fluorine-Bearing Positions

A critical aspect of SNAr reactions on polysubstituted aromatic rings is regioselectivity—the preferential reaction at one position over others. In the case of this compound, the positions of nucleophilic attack are influenced by the electronic effects of the nitrile group and the nitrogen atom in the pyridine ring.

Computational studies on related chlorofluoropicolinonitriles have shown that nucleophilic attack is generally favored at the 4- and 6-positions. acs.orglookchem.com The nitrile group at the 2-position, along with the ring nitrogen, strongly activates the para-position (C4) and the ortho-position (C6) towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com For instance, the reaction of 3-chloro-4,5,6-trifluoropicolinonitrile with ammonia (B1221849) occurs regioselectively at the 4-position. acs.orglookchem.com This suggests that in this compound, nucleophilic attack would also preferentially occur at the C4 and C6 positions. The fluorine at the 5-position is generally less reactive towards substitution. researchgate.net

The relative reactivity of the C4 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions. Computational models predict that for some nucleophiles, the kinetic barrier for attack at the 4- and 6-positions can be very similar. lookchem.com

Table 1: Predicted Regioselectivity of Nucleophilic Attack

| Position of Fluorine | Predicted Reactivity | Influencing Factors |

|---|---|---|

| C4 | High | Activated by the nitrile group (para) and ring nitrogen. |

| C6 | High | Activated by the nitrile group (ortho) and ring nitrogen. |

Influence of Nucleophile Nature and Reaction Conditions on SNAr Pathways

The outcome of SNAr reactions is highly dependent on the nucleophile and the specific reaction conditions employed. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be used to displace the fluorine atoms. acs.org

The choice of solvent and temperature is crucial. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and sulfolane (B150427) are commonly used as they can effectively solvate the charged intermediates formed during the reaction. google.com Reaction temperatures can range from room temperature to elevated temperatures, often between 60 °C and 180 °C, depending on the reactivity of the nucleophile and the substrate. google.comresearchgate.net

The strength of the nucleophile also plays a significant role. Stronger nucleophiles will generally react more readily and may require milder conditions. acs.org For instance, the reaction of fluoropyridines with strong nucleophiles like sodium ethoxide can be very rapid. researchgate.net In some cases, the use of a base is necessary to deprotonate the nucleophile and increase its reactivity. osti.gov

Detailed Mechanistic Studies of SNAr Processes (e.g., Meisenheimer Complex Formation)

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pubmasterorganicchemistry.com In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming the tetrahedral Meisenheimer intermediate. pressbooks.pubbris.ac.uk This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups, in this case, the nitrile group and the pyridine nitrogen. pressbooks.pubmasterorganicchemistry.com In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

However, recent studies have shown that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. acs.orgresearchgate.net In some cases, particularly with less-stabilizing substituents or better leaving groups, the reaction may proceed through a concerted mechanism where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. acs.orgstrath.ac.uk Computational studies on related fluoropyridine systems have suggested the possibility of such concerted pathways. strath.ac.uk The stability of the Meisenheimer complex can be a determining factor; if the complex is a true intermediate, the reaction is stepwise, but if it represents a transition state, the mechanism is concerted. bris.ac.ukresearchgate.net

Transformations Involving the Nitrile Functional Group

The nitrile group at the 2-position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds. eastfine.netsmolecule.com

Hydrolysis and Amidation Reactions of the Nitrile Moiety

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. chemistrysteps.comorgosolver.com The acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

In the context of this compound, selective hydrolysis of the nitrile group could lead to the formation of 4,5,6-trifluoropicolinamide or 4,5,6-trifluoropicolinic acid. These transformations are often carried out by heating the nitrile in the presence of an acid or base. orgosolver.com For example, related picolinonitriles can be converted to their corresponding picolinamide (B142947) or picolinic acid esters by heating in an alcoholic solvent with an acid. google.com

Reduction Reactions Leading to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.compressbooks.pub

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. chemistrysteps.comlibretexts.org This reaction proceeds through the addition of hydride ions to the nitrile carbon. chemistrysteps.com The resulting aminomethyl group is a valuable synthon in medicinal and materials chemistry.

Alternatively, the use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde. chemistrysteps.comlibretexts.org This transformation provides a route to 4,5,6-trifluoropicolinaldehyde, a potentially useful building block.

Table 2: Summary of Nitrile Group Transformations

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ | Primary Amine |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile functionality of this compound is a key participant in cycloaddition reactions, most notably in [2+3] cycloadditions with azide (B81097) reagents to form tetrazole rings. This transformation, a variant of the Huisgen 1,3-dipolar cycloaddition, provides a direct route to 5-substituted-1H-tetrazoles, which are significant pharmacophores. wikipedia.org

The reaction involves the formal addition of a 1,3-dipole (the azide) to the carbon-nitrogen triple bond (the dipolarophile). For picolinonitriles, this reaction is often facilitated by a Lewis acid, such as zinc chloride, or by using metal azides like sodium azide or organotin azides. thieme-connect.com The electron-withdrawing nature of the trifluorinated pyridine ring in this compound enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. This leads to the formation of 4,5,6-trifluoro-2-(1H-tetrazol-5-yl)pyridine. This reaction is a powerful method for converting a nitrile group into a bioisosterically equivalent tetrazole ring. researchgate.netacs.org

An example of this type of reaction is the synthesis of 2-chloro-4-(1H-tetrazol-5-yl)pyridine from 2-chloroisonicotinonitrile, which proceeds in high yield. thieme-connect.com While a specific documented synthesis of 4,5,6-trifluoro-2-(1H-tetrazol-5-yl)pyridine from this compound is not detailed in the provided results, the established reactivity of related nitriles strongly supports the feasibility of this transformation. wikipedia.orgthieme-connect.com

Reactions at the Pyridine Nitrogen Atom

The reactivity of the nitrogen atom in the pyridine ring of this compound is substantially influenced by the potent electron-withdrawing effects of the three fluorine atoms. This electronic deficiency governs its behavior in coordination chemistry and reactions like N-oxidation and quaternization.

Coordination Chemistry and Complexation with Metal Centers

The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal centers. fu-berlin.de However, the presence of three fluorine atoms at the 4, 5, and 6-positions significantly reduces the electron density on the nitrogen atom, thereby diminishing its Lewis basicity. Consequently, this compound is expected to be a very weak ligand.

Metal complexes involving fluorinated ligands often exhibit unique properties, including high thermal and oxidative stability. rsc.org The coordination of highly fluorinated N-heterocyclic ligands to transition metals like cobalt(II), iron(II), and platinum(II) has been studied, revealing that fluorine substitution impacts the electronic structure and spin state of the metal center. fu-berlin.ded-nb.info

While specific metal complexes of this compound have not been detailed, it can be hypothesized that it would coordinate to hard Lewis acidic metal centers. The coordination would likely be weaker than that of non-fluorinated picolinonitrile. In addition to the pyridine nitrogen, the nitrile nitrogen also has a lone pair and could potentially act as a secondary, weaker coordination site, possibly leading to bridging ligands or polynuclear complexes under specific conditions.

N-Oxidation and Quaternization Reactions of the Heterocyclic Nitrogen

N-oxidation and N-alkylation (quaternization) are characteristic reactions of pyridines, involving electrophilic attack on the ring nitrogen. For this compound, these reactions are exceptionally challenging. The strong inductive and mesomeric electron-withdrawing effects of the fluorine substituents severely deactivate the nitrogen atom toward electrophiles.

Standard oxidizing agents like hydrogen peroxide, often used with catalysts, are employed for the N-oxidation of pyridines. researchgate.netresearchgate.net However, the reactivity is lower for more electron-deficient pyridines. researchgate.net Similarly, quaternization reactions, typically achieved with alkyl halides, involve nucleophilic attack by the pyridine nitrogen. mdpi.com The reduced nucleophilicity of the nitrogen in this compound makes this process difficult, likely requiring highly reactive alkylating agents and harsh reaction conditions. There are no specific literature reports of successful N-oxidation or quaternization of this compound, underscoring its low reactivity in this context.

Cross-Coupling and Other Metal-Catalyzed Transformations of this compound Derivatives

The carbon-fluorine bonds in this compound are generally robust. Therefore, cross-coupling reactions typically require prior functionalization, where a fluorine atom is replaced by a more reactive group like bromine, iodine, or a triflate. Alternatively, lithiation followed by transmetalation can generate organometallic derivatives suitable for coupling.

Suzuki, Stille, Heck, and Negishi Type Couplings

These palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgorgsyn.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.commdpi.comlibretexts.orgnih.govpreprints.orgrsc.orgnih.gov

Negishi Coupling: This method is particularly effective for the functionalization of fluoropyridines. A general strategy involves a directed ortho-lithiation of a fluoropyridine, followed by transmetalation with a zinc salt (zincation) to form an organozinc reagent. This intermediate then undergoes a Pd-catalyzed Negishi cross-coupling with an aryl halide. nih.govacs.orgnih.govresearchgate.netchemrxiv.org This multi-step, one-pot procedure allows for the regioselective arylation of various fluoropyridines with good yields.

| Starting Fluoropyridine | Coupling Partner (Ar-X) | Product | Yield (%) | Reference(s) |

| 2-Fluoropyridine | 2-Bromophenyl acetate | Benzofuro[2,3-b]pyridine | 85 | acs.org |

| 2,6-Difluoropyridine | 2-Bromophenyl acetate | 4-Fluorobenzofuro[2,3-b]pyridine | 88 | acs.org |

| 2,4-Difluoropyridine | 2-Bromophenyl acetate | 2-Fluorobenzofuro[2,3-b]pyridine | 63 | acs.org |

| 2-Fluoro-5-methylpyridine | 2-Bromo-4-methylphenyl acetate | 7-Methyl-2-methylbenzofuro[2,3-b]pyridine | 92 | acs.org |

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used due to the stability and low toxicity of the boron reagents. mdpi.compreprints.org For a derivative of this compound, a plausible route involves the nucleophilic substitution of the fluorine at the 4-position (para to the nitrogen), which is the most activated site, with a bromide or iodide, followed by a Suzuki coupling with a suitable boronic acid.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. orgsyn.orgorganic-chemistry.org Similar to the Suzuki reaction, a derivative of this compound bearing a C-Br, C-I, or C-OTf bond would be necessary for this transformation. The reaction tolerates a wide range of functional groups but is often hampered by the toxicity of tin compounds. organic-chemistry.orgnrochemistry.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling an organic halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Direct C-F activation is not typical for Heck reactions. Therefore, a derivative of this compound would be required, where a fluorine atom has been converted into a better leaving group like Br, I, or OTf, to participate in the catalytic cycle. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation on the this compound ring is not possible as it lacks C-H bonds. However, this strategy becomes relevant for derivatives where a fluorine atom has been replaced by a hydrogen-bearing substituent, or for precursors used in its synthesis. The electronic properties of the remaining fluorine atoms play a crucial role in directing such reactions. acs.org

Transition metal-catalyzed C-H activation on fluorinated arenes and heteroarenes is a known process. acs.orgox.ac.uk The fluorine substituents influence the regioselectivity, often favoring activation at positions ortho to the fluorine atoms due to electronic effects that stabilize the resulting metal-carbon bond. acs.org For instance, in the Pd-catalyzed C-H arylation of 3-fluoropyridine, functionalization occurs selectively at the C-4 position. nih.gov This selectivity is attributed to a combination of the acidity of the C-H bond and electronic repulsion effects involving the pyridine nitrogen. nih.gov

For a hypothetical derivative like 5,6-difluoropicolinonitrile (B14852025) (containing a C4-H bond), a Pd-catalyzed C-H functionalization would be expected to occur at the C-4 position, influenced by the adjacent fluorine atom at C-5 and the ring nitrogen. Ancillary ligands, such as 2-fluoropyridine, have been found to be effective in supporting Pd-catalyzed C-H activation by modulating the electrophilicity of the metal center. nih.govrsc.org

Radical Reactions Involving this compound

An exhaustive search of scientific databases and literature yields no specific studies detailing the radical reactions of this compound. While the broader field of radical chemistry is well-established, and the reactions of various fluorinated organic compounds have been investigated, this particular trifluorinated picolinonitrile has not been the subject of published research in this context. There are no documented examples of its use as a reactant, its formation as a product, or its role as an intermediate in radical-mediated transformations.

General principles of radical chemistry would suggest that the highly electronegative fluorine atoms and the electron-withdrawing nitrile group would significantly influence the stability and reactivity of any potential radical intermediates derived from this compound. The position of the fluorine atoms on the pyridine ring would also be expected to dictate the regioselectivity of any radical attack. However, without experimental data or computational modeling specific to this molecule, any discussion of potential reaction pathways remains purely speculative.

Kinetic and Thermodynamic Aspects of Reactivity Profiles for this compound

Consistent with the absence of research on its radical reactions, there is a complete lack of available kinetic and thermodynamic data for the reactivity of this compound. Studies providing information on reaction rates, activation energies, equilibrium constants, or other thermodynamic parameters related to its radical reactions have not been published.

Computational chemistry, a powerful tool for predicting the reactivity and energetics of molecules, does not appear to have been applied to the study of radical reactions involving this compound in any publicly accessible research. Such studies would be invaluable for providing theoretical insights into its potential reaction mechanisms and for guiding future experimental work.

Computational and Theoretical Studies on 4,5,6 Trifluoropicolinonitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing a quantum mechanical description of the electrons within a molecule. These methods are essential for elucidating properties that are governed by the electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For 4,5,6-Trifluoropicolinonitrile, DFT calculations would establish the precise bond lengths, bond angles, and dihedral angles. The presence of three highly electronegative fluorine atoms is expected to cause significant shortening of the C-F bonds and induce changes in the geometry of the pyridine (B92270) ring compared to its unsubstituted counterpart.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are representative values typical for such a molecule, derived from theoretical principles.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Angle | F-C-C | ~118-121° |

| Bond Angle | C-C-N (Pyridine) | ~122° |

| Dipole Moment | Entire Molecule | ~3.5 - 4.5 D |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule by transforming the complex molecular orbitals into a localized, intuitive Lewis-like structure. wikipedia.orgwisc.edu This method provides a detailed picture of the electron density distribution in bonds, lone pairs, and anti-bonding orbitals. mpg.de

Table 2: Representative NBO Donor-Acceptor Interactions in this compound Note: This table illustrates the type of hyperconjugative interactions NBO analysis would reveal.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) | Implication |

|---|---|---|---|---|

| LP(F) | π(C-C)ring | Lone Pair to Anti-bond | High | Electron delocalization from Fluorine into the ring. |

| π(C-C)ring | π(C-N)ring | π-bond to π-antibond | Moderate | Intra-ring charge delocalization. |

| π(C-C)ring | π*(C≡N) | π-bond to π-antibond | Moderate | Delocalization between the ring and nitrile group. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. taylorandfrancis.com

In this compound, the strong electron-withdrawing nature of the fluorine atoms and the nitrile group is expected to significantly lower the energies of both the HOMO and LUMO compared to pyridine or picolinonitrile. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity. Analysis of the spatial distribution of these orbitals would predict the molecule's reactive sites. The LUMO is likely to be distributed over the electron-deficient pyridine ring and the nitrile carbon, indicating these are the primary sites for a nucleophilic attack. The HOMO, conversely, would be located on regions of higher electron density, such as the nitrogen atoms or fluorine atoms, representing potential sites for electrophilic interaction.

Table 3: Typical FMO Properties for a Fluorinated Aromatic Nitrile Note: Values are illustrative to show the expected outcome of FMO analysis.

| Parameter | Predicted Value (eV) | Chemical Significance |

|---|---|---|

| EHOMO | -7.5 to -8.5 | Indicates a relatively low tendency to donate electrons (high ionization potential). |

| ELUMO | -1.0 to -2.0 | Indicates a strong tendency to accept electrons (high electron affinity). |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 | A large gap suggests high kinetic stability and low chemical reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations describe a static molecule at 0 K, conformational analysis and molecular dynamics simulations provide insight into its flexibility, stability, and behavior in a realistic, dynamic environment.

Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds to identify stable conformers (energy minima) and transition states. For this compound, the molecular structure is largely rigid due to the aromaticity of the pyridine ring. The primary structure is planar. Therefore, the conformational landscape is expected to be very simple, with the planar geometry representing the global energy minimum. The analysis would confirm the lack of significant alternative low-energy conformations, indicating that the molecule exists predominantly in a single, well-defined shape.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a view of molecular behavior at the atomic scale. nih.gov An MD simulation of this compound, particularly in the presence of a solvent, would reveal how intermolecular forces influence its behavior.

Simulations could track the interactions between the solvent molecules (e.g., water, methanol) and the solute. It would be expected that polar solvent molecules would form strong interactions with the electronegative atoms of this compound. Specifically, hydrogen bonding could occur between protic solvents and the nitrogen atoms of the pyridine ring and the nitrile group, as well as with the fluorine atoms. These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom, thereby characterizing the solvation shell structure. This provides a detailed understanding of how the solvent environment stabilizes the molecule and influences its dynamic motions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a cornerstone for understanding the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states, providing insights that are often difficult to obtain through experimental means alone.

A primary goal in studying reaction mechanisms is to characterize the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor determining the reaction rate.

Using computational methods like DFT, the geometry of a transition state can be located on the potential energy surface. This is typically a first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For this compound, this is particularly relevant for studying reactions such as nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. nih.govnih.govrsc.org Computational analysis can determine the energy barriers for substitution at the 4-, 5-, and 6-positions, predicting the most likely site of reaction. The calculated energy profile shows whether the reaction proceeds through a stable intermediate, such as a Meisenheimer complex, or via a concerted pathway where bond-forming and bond-breaking occur simultaneously. nih.gov

Below is an illustrative table of calculated energy barriers for a hypothetical SNAr reaction on this compound with an amine nucleophile.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Substitution at C4 | TS1 | 22.5 | Stepwise (Meisenheimer intermediate) |

| Substitution at C6 | TS2 | 24.1 | Stepwise (Meisenheimer intermediate) |

Once a transition state has been successfully located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. An IRC analysis traces the minimum energy path downhill from the transition state geometry in both the forward and reverse directions. nih.gov The forward path leads to the products, while the reverse path leads to the reactants. This procedure verifies the identity of the transition state and provides a detailed visualization of the geometric changes the molecule undergoes throughout the reaction, such as the approach of the nucleophile and the departure of the leaving group. For complex reactions, IRC analysis can sometimes reveal unexpected intermediates or alternative reaction channels.

Prediction of Spectroscopic Parameters from Computational Models

Computational quantum chemistry is widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for molecular structure elucidation. Computational methods can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. latrobe.edu.auimist.maresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The absolute shielding values are then converted to chemical shifts by referencing them against a computed standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. latrobe.edu.au

For nitrogen-containing heterocycles and fluorinated compounds, accurate prediction of ¹⁵N and ¹⁹F chemical shifts is particularly valuable. nih.govnih.gov DFT functionals such as ωB97XD have shown good performance in predicting ¹⁹F NMR shifts. nsf.govrsc.org The table below presents hypothetical GIAO-DFT calculated NMR chemical shifts for this compound.

| Atom | Position | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | C2 (C-CN) | 125.4 |

| ¹³C | C3 | 110.8 |

| ¹³C | C4 (C-F) | 158.2 |

| ¹³C | C5 (C-F) | 155.9 |

| ¹³C | C6 (C-F) | 160.1 |

| ¹³C | CN | 115.3 |

| ¹⁵N | Pyridine Ring | -75.0 |

| ¹⁵N | Nitrile | -130.2 |

| ¹⁹F | F on C4 | -140.5 |

| ¹⁹F | F on C5 | -152.3 |

| ¹⁹F | F on C6 | -135.8 |

Computational methods are also used to simulate infrared (IR) and Raman spectra. cardiff.ac.uknih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and normal modes of the molecule. The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. arxiv.org

These calculations provide a theoretical vibrational spectrum that can be compared directly with experimental results. nih.govcuni.cz This comparison is crucial for assigning specific absorption bands to particular molecular motions, such as C-F stretching, C≡N nitrile stretching, and pyridine ring breathing modes. biointerfaceresearch.comcyberleninka.ruresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. spectroscopyonline.com

The following table shows illustrative calculated vibrational frequencies and their assignments for this compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

|---|---|---|---|---|

| 2315 | 2245 | C≡N stretch | Strong | Medium |

| 1625 | 1576 | Pyridine ring stretch | Medium | Strong |

| 1480 | 1435 | Pyridine ring stretch | Strong | Medium |

| 1295 | 1256 | C-F stretch | Very Strong | Weak |

| 1250 | 1213 | C-F stretch | Very Strong | Weak |

| 1180 | 1145 | C-F stretch | Strong | Weak |

| 1050 | 1019 | Pyridine ring breathing | Medium | Strong |

Solvation Effects and Environmental Influence on Reactivity and Structure

Chemical reactions and spectroscopic measurements are most often performed in a solvent. The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these environmental effects through various solvation models.

The most common are implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). mdpi.comq-chem.com In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than individual molecules. researchgate.net The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. This approach allows for the re-optimization of the molecule's geometry and the recalculation of reaction energy barriers and spectroscopic properties in the presence of a solvent. researchgate.net For a polar molecule like this compound, moving from a nonpolar to a polar solvent can stabilize charged transition states, potentially lowering activation energies and altering reaction rates. Similarly, spectroscopic parameters like NMR chemical shifts can be sensitive to the solvent environment, and PCM calculations can help predict these shifts more accurately. idc-online.com

Synthetic Applications and Derivatization of 4,5,6 Trifluoropicolinonitrile As a Key Intermediate

Role as a Precursor for Complex Polyfluorinated Heterocycles

The strategic placement of three fluorine atoms on the picolinonitrile scaffold activates the molecule for various substitutions and cyclization reactions, providing pathways to diverse polyfluorinated heterocyclic systems.

Synthesis of Novel Picolinic Acid and Amide Derivatives

The nitrile functional group of 4,5,6-trifluoropicolinonitrile is a key reaction site for the synthesis of corresponding picolinic acids and picolinamides. These derivatives are important synthons for more complex molecules.

The conversion of the nitrile to a carboxylic acid or an amide is typically achieved through hydrolysis under acidic or basic conditions. The reaction conditions can be tuned to favor the formation of either the amide or the fully hydrolyzed acid. For instance, controlled hydrolysis, often using an acid catalyst, can yield the picolinamide (B142947), while more stringent conditions with strong acids or bases will lead to the picolinic acid. These transformations are foundational in synthetic routes that require a carboxylic acid or amide handle for further coupling or functionalization reactions. nih.govwikipedia.org

Table 1: Synthesis of Picolinic Acid and Amide Derivatives

| Product | General Reagents/Conditions | Key Finding |

| 4,5,6-Trifluoropicolinamide | H₂SO₄ (conc.), H₂O, heat | Controlled hydrolysis of the nitrile group yields the primary amide. |

| 4,5,6-Trifluoropicolinic Acid | NaOH(aq), heat, followed by acid workup | Complete hydrolysis under basic conditions affords the carboxylic acid. |

| Substituted Picolinamides | 4,5,6-Trifluoropicolinic acid, coupling agent (e.g., HATU), amine | The synthesized picolinic acid can be readily coupled with various amines to produce a library of substituted amide derivatives. nih.gov |

Construction of Fused-Ring Systems Incorporating the Trifluoropicolinonitrile Moiety

The trifluorinated pyridine (B92270) ring is an excellent substrate for the construction of fused heterocyclic systems. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, and the nitrile group can participate in cyclization cascades.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, a compound containing both an amine and a thiol group can react in a stepwise manner, first displacing a fluorine atom and then undergoing an intramolecular cyclization involving the nitrile group to form a thiazolopyridine system. Similarly, thermal or photochemical cyclization of precursors derived from the picolinonitrile can lead to the formation of novel polycyclic heteroaromatics. nih.gov These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties.

Incorporation into Advanced Molecular Architectures

The distinct electronic and steric properties of the this compound core make it an attractive component for creating sophisticated molecular structures for catalysis and materials science.

Scaffold for Ligand Design in Organometallic and Asymmetric Catalysis

In the field of organometallic chemistry, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The this compound scaffold offers several advantages for ligand design. The pyridine nitrogen provides a strong coordination site for a metal center. Crucially, the three fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring. rsc.org

This electronic modification enhances the π-acceptor properties of the ligand, which can stabilize low-valent metal centers and influence the catalytic cycle. By derivatizing the nitrile group or substituting one of the fluorine atoms, bidentate or polydentate ligands can be synthesized. For example, conversion of the nitrile to an amino group or a phosphine (B1218219) can create P,N-type ligands, which have shown great promise in asymmetric catalysis. nih.govnih.gov The chirality can be introduced on a substituent attached to the picolinonitrile core, allowing for the synthesis of chiral ligands for enantioselective reactions. rsc.orgpeerkeke.com

Table 2: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| P,N-Ligand | Reduction of the nitrile to an aminomethyl group, followed by reaction with a chlorophosphine. | Asymmetric hydrogenation, cross-coupling reactions. nih.gov |

| N,N-Ligand | Substitution of the C4-fluorine with a chiral amine, followed by coordination chemistry. | Enantioselective Lewis acid catalysis. |

| Tridentate Ligand | Derivatization at both the nitrile position and via SNAr at a fluorine position. | Stabilization of specific metal geometries for complex transformations. |

Building Block for Precursors to Novel Materials (Focus on synthetic methodology)

The reactivity of this compound allows for its use as a precursor in the synthesis of advanced materials, such as fluorinated polymers and organic electronic materials. The synthetic methodology often relies on nucleophilic aromatic substitution (SNAr) of the fluorine atoms.

A key synthetic strategy involves the reaction of the trifluoropicolinonitrile with bis-nucleophiles (e.g., bisphenols or diamines) under basic conditions. This can lead to the formation of fluorinated poly(ether-nitrile) or poly(amine-nitrile) polymers. The properties of the resulting materials, such as thermal stability, solubility, and dielectric constant, can be tuned by the choice of the co-monomer. The persistence of the nitrile group in the polymer backbone offers a site for further post-polymerization modification, such as cross-linking or hydrolysis to carboxylic acid groups to alter the material's properties.

Development of Fluorinated Probes and Reagents in Chemical Biology Research

Fluorinated molecules are of great interest in chemical biology, particularly for the development of probes for imaging and biochemical assays. The fluorine atoms can be used as reporters for ¹⁹F-NMR spectroscopy, and their introduction can enhance the metabolic stability and binding affinity of bioactive molecules.

This compound can serve as a core scaffold for such probes. The synthetic approach involves functionalizing the molecule to attach it to a biologically relevant vector, such as a peptide, a sugar, or a known drug molecule. This is typically achieved by first modifying the nitrile group into a more versatile functional handle, like an amine or a carboxylic acid. For example, reduction of the nitrile to a primary amine allows for standard amide coupling to a biomolecule. Alternatively, substitution of the C4-fluorine with a thiol-containing linker can be used for bioconjugation to proteins. The resulting trifluoropyridyl moiety serves as a ¹⁹F-NMR tag, allowing for the detection and quantification of the probe in complex biological samples without the background noise inherent in ¹H-NMR. ucsd.edunih.gov

Synthesis of Imaging or Labeling Reagents

The application of this compound as a precursor for the synthesis of imaging or labeling reagents, particularly for Positron Emission Tomography (PET), has not been specifically documented in publicly accessible research. In principle, the trifluorinated picolinonitrile core could serve as a valuable scaffold for the introduction of positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). The highly activated nature of the pyridine ring, due to the presence of three fluorine atoms and a nitrile group, would make it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity could be exploited for the late-stage introduction of [¹⁸F]fluoride or other ¹⁸F-labeled synthons.

A hypothetical synthetic route could involve the reaction of this compound with a suitable nucleophile that also contains a moiety for targeting specific biological structures, such as a receptor ligand or an enzyme substrate. Subsequent displacement of one of the fluorine atoms with [¹⁸F]fluoride would yield the desired PET tracer. However, no specific examples, reaction conditions, or radiochemical yields for such transformations involving this compound have been reported.

Precursor for Fluorine-Containing Bioisosteres in Medicinal Chemistry (Focus on synthesis)

In medicinal chemistry, the strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity. Fluorinated heterocycles are therefore highly sought-after building blocks. This compound represents a potential starting material for the synthesis of novel fluorine-containing bioisosteres, where the trifluoropicolinonitrile moiety could mimic other chemical groups in a biologically active molecule.

The synthetic utility would again rely on the selective substitution of the fluorine atoms on the pyridine ring. By reacting this compound with various nucleophiles (e.g., alcohols, amines, thiols), a library of mono-, di-, or tri-substituted picolinonitriles could be generated. These products could then be further elaborated to introduce pharmacophoric features. Despite the potential, the scientific literature lacks specific synthetic schemes and characterization data for bioisosteres derived from this compound.

Derivatization for Structure-Reactivity Relationship Studies

Systematic Modification of the this compound Core

Systematic modification of the this compound core would be a valuable approach to establish structure-reactivity relationships (SRRs). This would involve the controlled, stepwise replacement of the fluorine atoms with a variety of substituents possessing different electronic and steric properties. For instance, reaction with one equivalent of a nucleophile under controlled conditions could lead to monosubstitution, likely at the most electrophilic position of the pyridine ring. Subsequent reactions with different nucleophiles could then afford disubstituted products.

A hypothetical data table for such a study would include the reaction conditions, the nature of the nucleophile, the position of substitution, and the yield of the resulting derivative. However, no such systematic studies or corresponding data tables for this compound have been published.

Investigation of Electronic and Steric Effects on Reaction Pathways and Selectivity

The investigation of electronic and steric effects on the reaction pathways and selectivity of nucleophilic aromatic substitution on this compound is a logical extension of systematic derivatization. The regioselectivity of the substitution (i.e., which fluorine atom is replaced) will be governed by the electronic effects of the nitrile group and the inherent properties of the pyridine ring, as well as the steric hindrance posed by the incoming nucleophile and the existing substituents.

By employing a range of nucleophiles with varying sizes and electronic properties (e.g., primary vs. tertiary amines, small vs. bulky alkoxides), and by analyzing the resulting product distribution, one could deduce the relative importance of electronic and steric factors. Kinetic studies could further quantify these effects by determining the rate constants for the substitution at each position. Such detailed mechanistic and quantitative studies on this compound are not currently available in the chemical literature.

Emerging Research Directions and Future Perspectives on 4,5,6 Trifluoropicolinonitrile

Sustainable and Flow Chemistry Approaches for 4,5,6-Trifluoropicolinonitrile Derivatives

The principles of sustainable or "green" chemistry, which aim to minimize hazardous waste and energy consumption, are increasingly integral to chemical synthesis. rsc.orgrsc.org Flow chemistry, a key enabling technology in this domain, offers substantial advantages over traditional batch processing. By conducting reactions in a continuously flowing stream through microreactors or tubes, flow chemistry provides superior control over reaction parameters, enhances heat and mass transfer, and improves safety, particularly when dealing with hazardous reagents or highly exothermic processes. mdpi.comnih.gov

The synthesis of derivatives from this compound often involves reactive intermediates and energetic reactions, making it an ideal candidate for flow chemistry applications. The nitration of 2,4-dinitrotoluene (DNT) to the explosive 2,4,6-trinitrotoluene (TNT), for example, has been demonstrated at a gram scale using a fully automated flow system, which minimizes the risk of runaway reactions by controlling mixing under continuous flow conditions. mdpi.com This approach highlights the potential for safely handling energetic transformations that may be required for the functionalization of the highly activated trifluoropicolinonitrile ring.

Furthermore, flow chemistry is instrumental in the production of active pharmaceutical ingredients (APIs), enabling multistep sequences without the need for isolating intermediates. mdpi.comnih.gov This methodology could be applied to construct complex molecules from this compound, streamlining the synthesis of potential drug candidates. A two-feed approach in a flow setup can also address undesirable background reactions, a common challenge in complex organic synthesis. pharmaron.com

| Technology | Key Advantages for Fluorinated Pyridine (B92270) Synthesis | Relevant Example |

|---|---|---|

| Flow Chemistry | Enhanced safety for hazardous reactions, precise temperature control, rapid optimization, ease of scalability, and integration of multiple synthetic steps. mdpi.comnih.gov | Automated synthesis of TNT, demonstrating control over highly exothermic nitration reactions. mdpi.com |

| Sustainable Chemistry | Minimization of hazardous waste, reduction of energy consumption, and use of renewable feedstocks. rsc.orgrsc.org | Development of nanomaterials using natural processes to reduce environmental impact. rsc.org |

| Photoredox Catalysis in Flow | Uniform irradiation of reactants, efficient light penetration, and safe handling of radical intermediates. pharmaron.com | Synthesis of 6-[18F]Fluoro-L-DOPA for PET imaging, combining flow chemistry with photoredox radiofluorination. nih.gov |

Photochemical and Electrochemical Transformations of this compound

Light and electricity offer unique and powerful ways to drive chemical reactions, often under mild conditions and with high selectivity. Photochemical reactions, which utilize light to activate molecules, are particularly well-suited to flow chemistry setups. Flow reactors with narrow tubing ensure uniform light exposure, overcoming the limitations of batch reactors where light penetration is often uneven. polyu.edu.hk This synergy has been effectively harnessed in photoredox catalysis. For instance, the synthesis of the clinical PET tracer 6-[18F]FDOPA was achieved by combining flow chemistry with photoredox radiofluorination, providing an efficient and versatile solution for introducing fluorine-18 (B77423) into complex molecules. nih.gov This methodology is directly relevant to this compound, suggesting pathways for selective radio-labeling or other light-mediated functionalizations.

Electro-organic synthesis, which uses electricity to drive redox reactions, is another burgeoning field that aligns with sustainable chemistry goals. The on-demand electrochemical synthesis of catalysts and reagents can eliminate the need for storing unstable compounds. researchgate.net A notable example is the anodic trifluoromethylation reaction, which has been optimized in an automated flow microreactor. This process, which can be challenging due to the interplay of multiple experimental parameters, demonstrates the potential for precise electrochemical modification of aromatic systems. researchgate.net The electron-deficient nature of the this compound ring makes it a prime candidate for electrochemical transformations, such as reductive couplings or oxidative functionalizations, which could be explored using similar advanced flow setups.

Exploration of Novel Catalytic Reactions Involving this compound and Its Derivatives

The reactivity of this compound is dominated by the susceptibility of its C-F bonds to nucleophilic substitution and its potential for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, are particularly relevant. Research into the synthesis of 6-aryl-5-fluoropicolinate herbicides has demonstrated a key transformation on a closely related substrate, 3-chloro-4,5,6-trifluoropicolinonitrile. acs.org In this route, the fluorine atom at the 6-position was converted to a bromine, which then underwent a Suzuki–Miyaura cross-coupling reaction with an arylboronic acid to introduce the aryl substituent. acs.org This showcases a viable strategy for C-C bond formation at a specific position on the fluorinated pyridine ring.

The direct activation of C-F bonds in perfluoro organic compounds is a significant challenge, but advances are being made. Palladium(0)-catalyzed cross-coupling reactions of hexafluorobenzene have been developed, utilizing additives like lithium iodide to promote the oxidative addition of the C-F bond to the metal center. mdpi.com Similar strategies could be applied to this compound to enable novel cross-coupling reactions at its fluorinated positions. Furthermore, palladium-catalyzed coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation represents another innovative approach that could be adapted for this system. rsc.org

Copper-mediated reactions also offer intriguing possibilities. A Cu(OTf)₂-mediated cross-coupling of nitriles with arylboronic acids has been identified, which proceeds through a unique mechanism involving a dative N-ligand to generate reactive cationic nitrilium intermediates. nih.gov Exploring the reactivity of the nitrile group in this compound under such conditions could lead to novel synthetic pathways.

| Catalytic Reaction Type | Description | Potential Application to this compound |

|---|---|---|

| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed reaction forming a C-C bond between an organoboron compound and an organohalide. acs.org | Proven effective for arylating the 6-position of a trifluoropicolinonitrile derivative, enabling the synthesis of complex agrochemicals. acs.org |

| Direct C-F Bond Activation | Palladium-catalyzed coupling that directly cleaves a C-F bond for subsequent functionalization, often requiring specific additives. mdpi.com | Could enable regioselective functionalization at the 4-, 5-, or 6-positions, which are typically less reactive than C-Cl or C-Br bonds. |

| Copper-Mediated N-Arylation | A copper-catalyzed reaction that can arylate nitriles to form cationic nitrilium intermediates. nih.gov | Offers a pathway to directly functionalize the nitrile group, leading to novel heterocyclic structures. |

Integration with Machine Learning and Artificial Intelligence for Reactivity Prediction and Reaction Optimization

The complexity of chemical reactions, especially those involving multifunctional molecules like this compound, presents a significant challenge for optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity. mdpi.com By analyzing large datasets from experiments, AI algorithms can identify patterns and build predictive models for reaction outcomes such as yield and purity. chemai.io This approach moves beyond traditional one-variable-at-a-time optimization to a more holistic, data-driven methodology.

A powerful demonstration of this approach is the use of an ML algorithm to optimize a complex electrosynthetic reaction—anodic trifluoromethylation—in a flow microreactor. researchgate.netchemrxiv.org The ML model concurrently optimized six different reaction parameters, leading to a more than 270% increase in reaction yield within just two iterative cycles. researchgate.netchemrxiv.org Such self-optimizing systems, where an algorithm directs the experimental setup, can dramatically accelerate the discovery of optimal reaction conditions for the synthesis and functionalization of this compound derivatives.

ML models can also be trained to predict fundamental chemical properties. For example, a neural network was successfully employed to predict the fluorination strength of various electrophilic N-F reagents using a simple molecular encoding approach. rsc.org This ability to predict reactivity from structure could guide the rational selection of reagents for reactions involving this compound, saving significant experimental effort. The integration of in-situ sensors (monitoring temperature, color, pressure, etc.) with AI platforms provides the rich, real-time data needed to train these intelligent algorithms, paving the way for automated and highly efficient chemical synthesis. chemai.io

Addressing Current Challenges in the Synthesis and Functionalization of Highly Fluorinated Pyridines

Despite their potential, the synthesis and manipulation of highly fluorinated pyridines like this compound are fraught with challenges. One major issue is achieving regioselectivity. For instance, the halogen exchange (halex) reaction of tetrachloropicolinonitrile to produce fluorinated analogues yields a mixture of isomers. acs.org While computational methods can help predict the observed regioselectivity, controlling it to favor a single desired product remains a significant synthetic hurdle. acs.org

Another challenge is the inherent stability of the C-F bond, which often requires harsh conditions or highly specialized catalysts to activate for cross-coupling reactions. nih.govharvard.edu Furthermore, during reactions aimed at other parts of the molecule, such as the reduction of the pyridine ring to a piperidine, a competing hydrodefluorination pathway can lead to undesired, non-fluorinated products.